molecular formula C16H15NO3 B5858028 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide

2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide

Cat. No. B5858028
M. Wt: 269.29 g/mol
InChI Key: WJBWMJFKRYMXKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide, also known as FMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. FMA belongs to the class of amides and has a molecular weight of 319.38 g/mol.

Mechanism of Action

The mechanism of action of 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes. This inhibition leads to the disruption of the fungal cell membrane, resulting in cell death. This compound has also been shown to inhibit the growth of certain bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, leading to the disruption of fungal cell membranes. In addition, this compound has been shown to inhibit the growth of certain bacteria by disrupting the bacterial cell membrane.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide in lab experiments include its potent anticancer, antifungal, and antibacterial properties. This compound is also relatively easy to synthesize and can be used as a starting material for the synthesis of other biologically active compounds. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide. One potential direction is the development of this compound-based drugs for the treatment of cancer, fungal infections, and bacterial infections. Another potential direction is the investigation of the mechanism of action of this compound and the development of this compound analogs with improved potency and selectivity. Finally, the use of this compound in combination with other drugs or therapies for the treatment of various diseases should be explored.

Synthesis Methods

The synthesis of 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide involves the reaction between 2-(4-hydroxyphenoxy)-N-(2-methylphenyl)acetamide and 4-nitrobenzaldehyde in the presence of a catalytic amount of piperidine. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified by recrystallization using a suitable solvent.

Scientific Research Applications

2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. This compound has also been investigated for its potential use as an anti-inflammatory agent. In addition, this compound has been used as a starting material for the synthesis of other biologically active compounds.

properties

IUPAC Name

2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-12-4-2-3-5-15(12)17-16(19)11-20-14-8-6-13(10-18)7-9-14/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBWMJFKRYMXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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